ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This particular compound has a unique structure that makes it interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with ethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring of reaction conditions can optimize the production process, making it more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1H-pyrazol-5-amine
- 1-(1-ethyl-1H-pyrazol-5-yl)ethan-1-amine
- 5-Amino-1-ethylpyrazole
Uniqueness
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Biological Activity
Ethyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its interactions with biological targets, pharmacological properties, and potential therapeutic applications, supported by data tables and case studies.
This compound belongs to the pyrazole class of compounds, characterized by a five-membered heterocyclic structure containing two nitrogen atoms. Its specific substitution pattern on the pyrazole ring may confer unique biological properties compared to other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor modulation, potentially resulting in therapeutic effects. For instance, pyrazole derivatives have been shown to exhibit significant inhibitory activity against various kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
Pharmacological Properties
Research indicates that compounds with similar structures display a range of pharmacological activities, including:
- Anticancer : this compound may inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers .
- Anti-inflammatory : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .
- Antibacterial : Studies have indicated that pyrazole derivatives possess antibacterial properties against various strains of bacteria .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and related compounds:
- Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited antiproliferative effects against breast cancer cell lines (MDA-MB-231) and liver cancer cells (HepG2). The compounds were tested for their ability to inhibit cell proliferation both in vitro and in vivo, showing promising results for future drug development .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory potential of pyrazole derivatives through their ability to inhibit nitric oxide production in macrophages. This suggests a mechanism by which these compounds could mitigate inflammatory responses in various diseases .
- Antibacterial Efficacy : A series of experiments revealed that certain pyrazole derivatives displayed high activity against multiple bacterial strains, indicating their potential use as antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Ethyl-1H-pyrazole | C7H10N2 | Basic pyrazole structure; used as a building block |
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine | C9H12N4 | Similar amine functionality; different substitution |
3-(1-Ethylpyrazol-4-yloxy)phenol | C11H14N2O | Incorporates an ether linkage; used in biological studies |
The distinct substitution pattern on this compound may enhance its binding affinity to specific biological targets compared to these related compounds.
Properties
Molecular Formula |
C8H15N3 |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-3-9-7-8-5-6-10-11(8)4-2/h5-6,9H,3-4,7H2,1-2H3 |
InChI Key |
WVGZSVNOHHJJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=NN1CC |
Origin of Product |
United States |
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